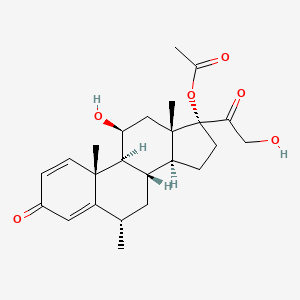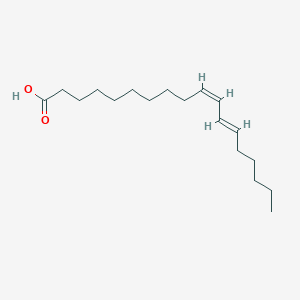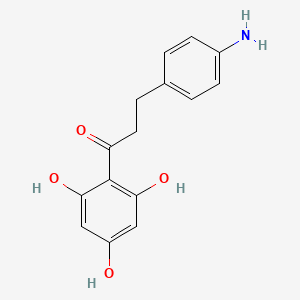
シクロオクタノン-2,2,8,8-d4
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cyclooctanone-2,2,8,8-d4 is a deuterated derivative of cyclooctanone, a cyclic ketone with the molecular formula C8H10D4O. The deuterium atoms replace the hydrogen atoms at the 2 and 8 positions, making it useful in various scientific research applications, particularly in studies involving isotopic labeling.
科学的研究の応用
Cyclooctanone-2,2,8,8-d4 is widely used in scientific research due to its unique properties:
Chemistry: It is used as a tracer in reaction mechanism studies and kinetic isotope effect experiments.
Biology: It is employed in metabolic studies to trace the incorporation and transformation of deuterated compounds in biological systems.
Medicine: It is used in drug development and pharmacokinetic studies to understand the metabolism and distribution of deuterated drugs.
Industry: It is used in the synthesis of deuterated polymers and materials for specialized applications.
作用機序
Target of Action
Cyclooctanone-2,2,8,8-d4 is a chemical compound that primarily targets aldehydes and ketones in biochemical reactions . These compounds play a crucial role in various metabolic processes, serving as intermediates in energy production and biosynthesis pathways.
Mode of Action
The compound interacts with its targets through a process known as nucleophilic addition . In this process, the nitrogen atom in the compound acts as a nucleophile, attacking the electrophilic carbon atom in the carbonyl group of aldehydes and ketones . This reaction leads to the formation of an intermediate, which then undergoes dehydration to form an oxime .
Biochemical Pathways
The interaction of Cyclooctanone-2,2,8,8-d4 with aldehydes and ketones affects several biochemical pathways. The formation of oximes alters the concentration of aldehydes and ketones, impacting pathways such as glycolysis, gluconeogenesis, and the citric acid cycle where these compounds serve as key intermediates .
Result of Action
The primary molecular effect of Cyclooctanone-2,2,8,8-d4’s action is the formation of oximes from aldehydes and ketones . This can lead to changes in the concentrations of these compounds, potentially affecting cellular energy production and other metabolic processes. At the cellular level, these changes could impact cell function and viability, depending on the specific context and conditions.
準備方法
Synthetic Routes and Reaction Conditions
Cyclooctanone-2,2,8,8-d4 can be synthesized through several methods. One common approach involves the deuteration of cyclooctanone using deuterium gas (D2) in the presence of a catalyst such as palladium on carbon (Pd/C). The reaction typically occurs under high pressure and elevated temperatures to ensure complete deuteration at the specified positions.
Industrial Production Methods
Industrial production of Cyclooctanone-2,2,8,8-d4 follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to maintain consistent reaction conditions and high yields. The deuterated product is then purified through distillation or chromatography to achieve the desired purity levels.
化学反応の分析
Types of Reactions
Cyclooctanone-2,2,8,8-d4 undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form cyclooctane-1,2-dione.
Reduction: It can be reduced to cyclooctanol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: It can undergo nucleophilic substitution reactions at the carbonyl carbon.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as Grignard reagents (RMgX) and organolithium compounds (RLi) are used for substitution reactions.
Major Products Formed
Oxidation: Cyclooctane-1,2-dione.
Reduction: Cyclooctanol.
Substitution: Various substituted cyclooctanones depending on the nucleophile used.
類似化合物との比較
Similar Compounds
Cyclooctanone: The non-deuterated form of Cyclooctanone-2,2,8,8-d4.
Cyclohexanone: A six-membered cyclic ketone with similar chemical properties.
Cyclododecanone: A twelve-membered cyclic ketone with different ring strain and reactivity.
Uniqueness
Cyclooctanone-2,2,8,8-d4 is unique due to the presence of deuterium atoms, which provide distinct advantages in isotopic labeling studies. The deuterium atoms can alter reaction kinetics and mechanisms, making it a valuable tool for studying reaction pathways and mechanisms in detail.
特性
CAS番号 |
32454-50-5 |
|---|---|
分子式 |
C₈H₁₀D₄O |
分子量 |
130.22 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





